molecular formula C25H20N2O4S B2563405 (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006293-30-6

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2563405
CAS RN: 1006293-30-6
M. Wt: 444.51
InChI Key: PAGPAERHXOPPIS-QPLCGJKRSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also appears to have benzoyl and methyl groups attached to the thiazole ring .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles at the sulfur or nitrogen atoms. They can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiazole derivatives are generally stable compounds .

Scientific Research Applications

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, similar in structure to the compound , were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed significant inhibitory potency against ALR2, suggesting potential applications in the treatment of diabetic complications through the inhibition of aldose reductase (Ali et al., 2012).

Antimicrobial Agents

Compounds derived from benzothiazole-imino-benzoic acid, closely related to the compound , were synthesized and characterized for their antimicrobial activities. These compounds, when complexed with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), showed good antimicrobial activity against bacterial strains that cause infections in various parts of the human body, suggesting their potential as novel antimicrobial agents (Mishra et al., 2019).

Catalysis in Organic Synthesis

N-heterocyclic carbenes, including imidazol-2-ylidenes derived from thiazole compounds, have been shown to be efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis, indicating that related compounds could serve as versatile catalysts in the synthesis of various organic compounds (Grasa et al., 2002).

Anticancer Activity

A study on derivatives of 4-thiazolidinones containing the benzothiazole moiety, which is structurally similar to the compound , reported significant anticancer activity against various cancer cell lines. This suggests that similar compounds could have applications in cancer research and potential therapeutic uses (Havrylyuk et al., 2010).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. Some thiazole derivatives have shown antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Thiazole derivatives are a significant class of compounds in medicinal chemistry, and research into their synthesis and biological activity is ongoing . Future research could explore the potential therapeutic applications of this specific compound.

properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-16-8-13-20-21(14-16)32-25(27(20)15-22(28)31-2)26-24(30)19-11-9-18(10-12-19)23(29)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGPAERHXOPPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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